molecular formula C6H3BrF2 B153491 1-Bromo-2,6-difluorobenzene CAS No. 64248-56-2

1-Bromo-2,6-difluorobenzene

Cat. No.: B153491
CAS No.: 64248-56-2
M. Wt: 192.99 g/mol
InChI Key: HRZTZLCMURHWFY-UHFFFAOYSA-N
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Description

1-Bromo-2,6-difluorobenzene is an organic compound with the molecular formula C6H3BrF2. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 2 and 6 positions, and one hydrogen atom is replaced by a bromine atom at the 1 position. This compound is a clear yellow liquid at room temperature and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,6-difluorobenzene can be synthesized through a multi-step process starting from 2,6-difluorobenzoic acid. The process involves the following steps:

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Bromo-2,6-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Coupling Reactions: It can undergo coupling reactions with arynes and isocyanides to form complex organic molecules. .

    Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.

Major Products Formed:

Scientific Research Applications

1-Bromo-2,6-difluorobenzene has several applications in scientific research:

Comparison with Similar Compounds

1-Bromo-2,6-difluorobenzene can be compared with other similar compounds, such as:

  • 1-Bromo-3,5-difluorobenzene
  • 4-Bromo-1,2-difluorobenzene
  • 1-Bromo-2-fluorobenzene
  • 1-Bromo-2-chloro-4-fluorobenzene

Uniqueness: The unique positioning of the bromine and fluorine atoms in this compound provides distinct reactivity patterns and steric effects, making it valuable in specific synthetic applications .

Properties

IUPAC Name

2-bromo-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2/c7-6-4(8)2-1-3-5(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZTZLCMURHWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214462
Record name 1-Bromo-2,6-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64248-56-2
Record name 2-Bromo-1,3-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64248-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,6-difluorobenzene
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Record name 1-Bromo-2,6-difluorobenzene
Source EPA DSSTox
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Record name 1-bromo-2,6-difluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions that the photodissociation of 1-bromo-2,6-difluorobenzene doesn't follow a simple bond-fission mechanism. Could you elaborate on the dynamics observed and the factors contributing to this complexity?

A: While this compound appears symmetric, its photodissociation doesn't follow a simple C-Br bond breaking process as one might expect. The angular distribution of the Br(2P3/2) product, a key indicator of the dissociation process, shows significant variation with increasing photon energy. [] This suggests a more intricate mechanism than a straightforward bond fission. Theoretical calculations point to the involvement of two additional molecular coordinates:

  1. Asymmetric C-F stretching: This vibration alters the orientation of the transition dipole moment, further influencing the dissociation dynamics. []

Q2: What analytical techniques were employed to study the photodissociation of this compound?

A: The primary technique used to study the photodissociation dynamics of this compound was imaging of the recoiling velocity distributions of photofragments. [] This technique allows researchers to visualize the speed and angular distribution of the fragments produced during the photodissociation process, providing valuable insights into the underlying mechanisms. This experimental data was then complemented by ab initio calculations to further elucidate the potential energy surfaces and dynamics involved. []

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